
L-Glutamine-15N2
Overview
Description
L-Glutamine-15N2 (CAS 204451-48-9) is a stable isotope-labeled form of the non-essential amino acid L-glutamine, where two nitrogen atoms are replaced with ¹⁵N isotopes. Its molecular formula is C₅H₁₀¹⁵N₂O₃, with a corrected molecular weight of 148.13 g/mol (discrepancies in early reports, such as 146.14 g/mol , have been resolved via isotopic mass calculations ). This compound is pivotal in metabolic tracing studies, enabling researchers to monitor glutamine uptake, assimilation, and flux in biological systems using techniques like liquid chromatography-mass spectrometry (LC/MS) .
Key applications include:
- Cancer Metabolism: Tracking glutamine utilization in pancreatic cancer cells to elucidate its role in CA19-9 biosynthesis via the hexosamine pathway .
- Pharmacokinetics: Serving as an internal standard in LC/MS-MS to quantify glutamine and glutamate levels in cell cultures .
- Enzyme Studies: Investigating nitrogen metabolism dynamics in hepatocytes and other tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of L-Glutamine-15N2 typically involves the incorporation of nitrogen-15 into the glutamine molecule. One common method is through microbial fermentation using a nitrogen-15 enriched medium. The microorganisms metabolize the nitrogen-15 source and incorporate it into the glutamine structure. This process requires careful control of the fermentation conditions, including temperature, pH, and nutrient supply, to ensure high yield and purity of the labeled compound .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The use of bioreactors allows for the controlled growth of microorganisms in a nitrogen-15 enriched environment. The fermentation broth is then processed to isolate and purify the labeled glutamine. Advanced techniques such as high-performance liquid chromatography (HPLC) are often employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
L-Glutamine-15N2 undergoes various chemical reactions, including:
Oxidation: L-Glutamine can be oxidized to form glutamate and ammonia.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The amide group in L-Glutamine can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Reagents like acyl chlorides and anhydrides are often used in substitution reactions.
Major Products
Oxidation: Glutamate and ammonia are the primary products.
Reduction: Reduced forms of glutamine derivatives.
Substitution: Various substituted glutamine derivatives depending on the reagents used.
Scientific Research Applications
Metabolic Studies
L-Glutamine-15N2 is extensively used as a tracer in metabolic flux analysis to study nitrogen metabolism. It allows researchers to track the incorporation of nitrogen into various metabolites, providing insights into metabolic pathways and the physiological roles of glutamine.
Case Study: Nitrogen Metabolism in Cancer Cells
A study demonstrated that this compound significantly enhances the labeling efficiency of nucleotides in cancer cells. Specifically, when AIG-3 cells were cultured with this compound, there was a marked increase in the incorporation of nitrogen into nucleotides such as AMP and GMP compared to control cells. This suggests that altered nitrogen metabolism may contribute to malignant progression in cancer .
Protein Expression and Synthesis
This compound plays a crucial role in enhancing protein expression in cell cultures, particularly insect cells used for recombinant protein production. The presence of this labeled compound increases protein yield significantly.
Case Study: Protein Expression in Insect Cells
Research indicated that supplementing insect cell culture media with this compound resulted in a four to fivefold increase in protein expression compared to conditions without glutamine. The isotope labeling allowed for detailed tracking of protein synthesis and turnover using nuclear magnetic resonance spectroscopy .
Cancer Research
In cancer research, this compound is utilized to investigate the metabolic alterations associated with tumor growth and progression. Its ability to label metabolites helps elucidate how cancer cells adapt their metabolism to support rapid growth.
Case Study: Glutamine's Role in Acute Myeloid Leukemia
A study on acute myeloid leukemia (AML) demonstrated that administering this compound led to increased incorporation of nitrogen into glutathione and nucleotides within AML cells. This finding highlights the compound's role in supporting the biosynthetic demands of rapidly proliferating cancer cells .
Pharmacokinetics and Bioavailability Studies
This compound is also valuable for pharmacokinetic studies that assess the bioavailability of glutamine from different sources (e.g., free amino acids vs. protein-bound forms). Understanding how glutamine is metabolized can inform nutritional strategies for patients, especially those undergoing stress or recovery from illness.
Case Study: Enteral vs. Parenteral Administration
A comparative study showed that enteral administration of L-Glutamine resulted in higher plasma concentrations of arginine compared to parenteral routes. This suggests that enteral glutamine may be more effective for certain metabolic outcomes .
Synthesis and Production
The synthesis of this compound can be achieved through various methods, often involving inexpensive precursors. Researchers have developed robust techniques for large-scale production, making it accessible for widespread use in laboratories.
Table: Synthesis Methods for this compound
Method | Description | Yield |
---|---|---|
Chemical Synthesis | Traditional organic synthesis techniques | High |
Biotechnological | Fermentation processes using microbes | Moderate |
Enzymatic Conversion | Use of specific enzymes | Variable |
Mechanism of Action
L-Glutamine-15N2 exerts its effects primarily through its role in nitrogen metabolism. It serves as a nitrogen donor in various biosynthetic pathways, including the synthesis of nucleotides, amino acids, and other nitrogen-containing compounds. The labeled nitrogen atoms allow researchers to trace the metabolic pathways and understand the dynamics of nitrogen utilization in cells .
Comparison with Similar Compounds
Isotopically labeled glutamine derivatives are tailored for specific experimental needs. Below is a detailed comparison:
Table 2: Research Findings Highlighting Isotopomer Utility
Critical Notes on Isotopomer Selection
Positional Specificity: Amide-¹⁵N vs. Amine-¹⁵N: The amide-¹⁵N label (e.g., L-Glutamine-amide-15N) is critical for studying glutamine’s role in transamidation reactions, while amine-¹⁵N labels track nitrogen incorporation into amino acids like glutamate . Dual-Labeled (¹⁵N₂,¹³C₅): Enhances detection accuracy in complex matrices by reducing background noise in LC/MS-MS .
Technical Considerations :
- Purity : Suppliers like Cambridge Isotope Laboratories and MilliporeSigma provide ≥98% isotopic purity, essential for avoiding cross-talk in mass spectrometry .
- Storage : this compound is stable at room temperature, whereas deuterated forms (e.g., L-Glutamine-d10) may require stringent desiccation to prevent hydrogen exchange .
Discrepancies and Clarifications :
- Early reports of this compound’s molecular weight (146.14 g/mol ) were corrected to 148.13 g/mol based on isotopic mass calculations and supplier data .
Biological Activity
L-Glutamine-15N2 is a stable isotope-labeled form of the amino acid glutamine, which plays a crucial role in various biological processes. This article explores its biological activity, focusing on its metabolic functions, applications in research, and clinical implications.
Overview of L-Glutamine
L-Glutamine is a non-essential amino acid vital for numerous physiological functions, including protein synthesis, cellular metabolism, and immune response. The incorporation of nitrogen isotopes, such as 15N, allows researchers to trace metabolic pathways and understand the dynamics of nitrogen metabolism in living organisms.
Metabolic Functions
L-Glutamine serves as a key substrate in several metabolic pathways:
- Nitrogen Source : It provides nitrogen for nucleotide synthesis and amino acid production, essential for rapidly proliferating cells such as those in the immune system and gut epithelium .
- Energy Production : Glutamine is involved in gluconeogenesis and can be converted into glucose during periods of fasting or intense exercise .
- Antioxidant Defense : It contributes to the synthesis of glutathione (GSH), a critical antioxidant that protects cells from oxidative stress .
Case Studies
- Cancer Metabolism : A study demonstrated that this compound enhances the understanding of cancer cell metabolism. In glioblastoma cells with varying glutamine synthetase (GS) activity, the incorporation of 15N-labeled ammonia into glutamine was significantly higher in cells with high GS activity, indicating its role in sustaining cell growth under nutrient-deprived conditions .
- Pediatric Nutrition : In pediatric patients, glutamine supplementation has shown potential benefits in improving gut health and immune function. However, studies indicate mixed results regarding its efficacy in different clinical scenarios, necessitating further investigation into optimal dosing and administration routes .
- Leukemia Treatment : Research has identified an inverse relationship between plasma glutamine levels and leukemia risk. Monitoring glutamine levels during chemotherapy can enhance treatment efficacy by tailoring therapeutic approaches based on individual metabolic responses .
Table 1: Biological Functions of L-Glutamine
Function | Description |
---|---|
Nitrogen Source | Provides nitrogen for nucleotide and amino acid synthesis |
Energy Production | Participates in gluconeogenesis |
Antioxidant Defense | Contributes to glutathione synthesis |
Immune Function | Supports lymphocyte proliferation and function |
Table 2: Clinical Applications of L-Glutamine Supplementation
Condition | Observed Effects | Evidence Level |
---|---|---|
Cancer | Enhanced metabolism and reduced tumor growth | Moderate |
Critical Illness | Improved insulin sensitivity and glucose metabolism | Moderate |
Pediatric Gastrointestinal Issues | Potential improvement in gut health | Low |
Q & A
Q. Basic: How can L-Glutamine-15N2^{15}\text{N}_215N2 be characterized to confirm isotopic purity and positional labeling?
Methodological Answer:
Isotopic purity and positional labeling of L-Glutamine- should be verified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) .
- MS : Quantify enrichment by comparing the molecular ion peaks of labeled vs. unlabeled glutamine. For example, the molecular ion (M+H) for unlabeled L-glutamine is m/z 147.1, whereas L-Glutamine- will exhibit a shift to m/z 149.1 .
- NMR : -labeled amide groups can be identified via heteronuclear correlation spectroscopy (e.g., - HSQC), which resolves specific nitrogen positions in the molecule .
Q. Basic: What experimental protocols are recommended for incorporating this compound^{15}\text{N}_215N2 into cell culture studies?
Methodological Answer:
- Cell Culture Setup : Replace standard L-glutamine in media with L-Glutamine- at identical molar concentrations (typically 2–4 mM). Validate cell viability and proliferation rates to ensure isotopic labeling does not perturb metabolism .
- Harvesting : Quench metabolism rapidly (e.g., liquid nitrogen snap-freezing) to preserve isotopic labeling patterns. Extract metabolites using methanol/water or acetonitrile-based protocols .
Q. Advanced: How can this compound^{15}\text{N}_215N2 be used to quantify nitrogen flux in the glutaminolysis pathway of cancer cells?
Methodological Answer:
- Tracer Design : Pulse cells with L-Glutamine- and track incorporation into downstream metabolites (e.g., glutamate, α-ketoglutarate, and urea) via LC-MS/MS or GC-MS .
- Kinetic Modeling : Use compartmental models to calculate flux rates. For example, measure the enrichment in ammonia (via glutaminase activity) and aspartate (via transamination) to map nitrogen redistribution .
- Controls : Include unlabeled glutamine controls and account for isotopic dilution from endogenous sources .
Q. Advanced: How should researchers resolve contradictions in 15N^{15}\text{N}15N labeling data when studying glutamine metabolism across different cell types?
Methodological Answer:
- Source Identification : Check for variability in (i) glutamine uptake rates, (ii) expression of transporters (e.g., ASCT2), and (iii) enzyme activity (e.g., glutaminase vs. glutamine synthetase) .
- Experimental Replication : Standardize cell culture conditions (e.g., pH, oxygen levels) and repeat experiments with technical triplicates. Use ANOVA or mixed-effects models to assess statistical significance of observed differences .
- Multi-Omics Integration : Correlate flux data with transcriptomic (RNA-seq) or proteomic (mass spectrometry) profiles to identify regulatory nodes .
Q. Basic: What are the key physicochemical properties of this compound^{15}\text{N}_215N2 that impact its stability in experimental workflows?
Methodological Answer:
- Thermal Stability : L-Glutamine- decomposes at 185°C, similar to unlabeled glutamine. Store at –20°C in dry conditions to prevent degradation .
- Solubility : Dissolve in aqueous buffers (pH 6–8) at ≤50 mg/mL. Vortex and warm to 37°C if precipitation occurs .
Q. Advanced: How can this compound^{15}\text{N}_215N2 be integrated with 13C^{13}\text{C}13C-labeled glucose to study crosstalk between glycolysis and glutaminolysis?
Methodological Answer:
- Dual-Tracer Design : Co-administer L-Glutamine- and -glucose to track both nitrogen and carbon fate. Use high-resolution MS to distinguish isotopic peaks (e.g., -lactate vs. -alanine) .
- Pathway Mapping : Apply metabolic flux analysis (MFA) software (e.g., INCA, Isotopomer Network Compartmental Analysis) to model bidirectional exchange between glycolysis and TCA cycle intermediates .
Q. Basic: What analytical techniques are most suitable for detecting this compound^{15}\text{N}_215N2 in complex biological matrices?
Methodological Answer:
- LC-MS/MS : Use hydrophilic interaction liquid chromatography (HILIC) paired with a triple quadrupole MS for high sensitivity. Monitor transitions specific to -glutamine (e.g., m/z 149.1 → 84.1) .
- NMR : -detected HSQC can resolve glutamine isotopomers in tissue extracts without chromatographic separation .
Q. Advanced: How can researchers validate the role of this compound^{15}\text{N}_215N2 in epigenetic regulation via α-ketoglutarate-dependent histone demethylases?
Methodological Answer:
- Isotope Tracing : Track incorporation into α-ketoglutarate and assess its impact on histone methylation marks (e.g., H3K4me3) via ChIP-seq .
- Pharmacological Inhibition : Combine L-Glutamine- with inhibitors of glutaminase (e.g., BPTES) or α-ketoglutarate dehydrogenases to dissect pathway contributions .
Q. Basic: What are the ethical and safety considerations when handling this compound^{15}\text{N}_215N2 in laboratory settings?
Methodological Answer:
- Safety Protocols : Use PPE (gloves, lab coat) and handle in a fume hood. Avoid ingestion/inhalation; isotopic compounds are not inherently toxic but require containment to prevent contamination .
- Waste Disposal : Collect labeled waste separately and incinerate via approved isotopic waste protocols .
Q. Advanced: How can isotopic scrambling of 15N^{15}\text{N}15N in this compound^{15}\text{N}_215N2 be minimized during long-term in vivo studies?
Methodological Answer:
Properties
IUPAC Name |
(2S)-2,5-bis(15N)(azanyl)-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXPYRJPNDTMRX-QLUYOLLXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)N)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)[15NH2])[C@@H](C(=O)O)[15NH2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583882 | |
Record name | L-(~15~N_2_)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204451-48-9 | |
Record name | L-(~15~N_2_)Glutamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40583882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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